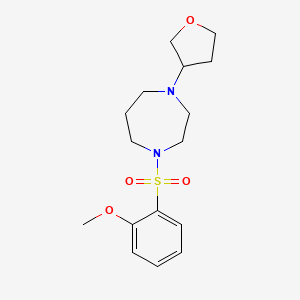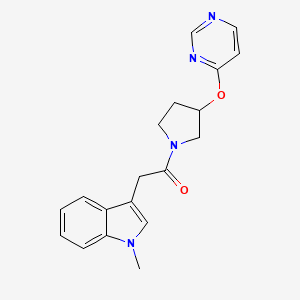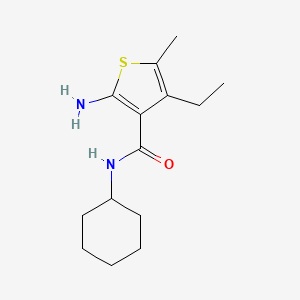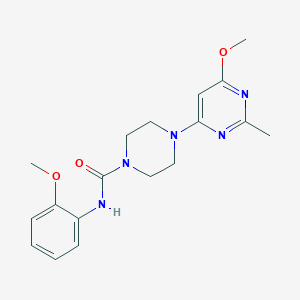
4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid is a complex organic compound with the molecular formula C25H24O7S2 and a molecular weight of 500.59 g/mol . This compound features a benzoic acid core with tosyl (p-toluenesulfonyl) groups attached, making it a versatile molecule in various chemical reactions and applications.
Applications De Recherche Scientifique
4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid has several scientific research applications, including:
Safety and Hazards
Mécanisme D'action
Target of Action
It is known to act as a strong covalent linker , suggesting that it may interact with various proteins or other biological molecules.
Mode of Action
4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid features a free carboxylic acid and two tosyl groups . Each tosyl group can be displaced by thiol or amine nucleophiles via a Michael addition . This allows the compound to form covalent bonds with its targets, altering their structure and function.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid typically involves multi-step organic reactions. One common method includes the tosylation of benzoic acid derivatives followed by further functionalization to introduce the tosylmethyl and propanoyl groups . The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Large-scale reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography are employed to produce the compound in bulk .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The tosyl groups can be displaced by nucleophiles such as thiols or amines via Michael addition.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.
Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and nucleophiles (e.g., thiols, amines). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thioethers, while esterification with alcohols produces esters .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Tosyl-2-(tosylmethyl)propanoyl)phenylacetic acid
- 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzamide
- 4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzonitrile
Uniqueness
4-(3-Tosyl-2-(tosylmethyl)propanoyl)benzoic acid is unique due to its dual tosyl groups, which allow it to undergo multiple substitution reactions. This property makes it a versatile reagent in organic synthesis and a valuable tool in scientific research .
Propriétés
IUPAC Name |
4-[3-(4-methylphenyl)sulfonyl-2-[(4-methylphenyl)sulfonylmethyl]propanoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O7S2/c1-17-3-11-22(12-4-17)33(29,30)15-21(16-34(31,32)23-13-5-18(2)6-14-23)24(26)19-7-9-20(10-8-19)25(27)28/h3-14,21H,15-16H2,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOBHXGITKMPPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CS(=O)(=O)C2=CC=C(C=C2)C)C(=O)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-4-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2699680.png)
![4-(2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamido)benzamide](/img/structure/B2699683.png)


![7-(3-methoxybenzyl)-3,4-dimethyl-1-(4-methylphenyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B2699686.png)

![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2699688.png)

![N-(1,3-BENZOTHIAZOL-2-YL)-3-(4-FLUOROBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PROPANAMIDE HYDROCHLORIDE](/img/structure/B2699690.png)

![(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2699699.png)
![N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide](/img/structure/B2699700.png)

